molecular formula C25H23N3O3S2 B2410555 2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide CAS No. 618079-86-0

2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2410555
CAS No.: 618079-86-0
M. Wt: 477.6
InChI Key: FFWFREDTZVHAFE-DQRAZIAOSA-N
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Description

2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C25H23N3O3S2 and its molecular weight is 477.6. The purity is usually 95%.
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Properties

IUPAC Name

2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-15-8-2-6-12-18(15)26-20(29)14-27-19-13-7-5-11-17(19)21(23(27)30)22-24(31)28(25(32)33-22)16-9-3-4-10-16/h2,5-8,11-13,16H,3-4,9-10,14H2,1H3,(H,26,29)/b22-21-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWFREDTZVHAFE-DQRAZIAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)C5CCCC5)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)C5CCCC5)/C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide is a complex organic molecule that falls within the thiazolidinone and indole derivative classes. Its structure suggests potential biological activities due to the presence of various functional groups. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H25N3O3SC_{26}H_{25}N_{3}O_{3}S, indicating a complex arrangement that includes thiazolidinone and indole frameworks. The thiazolidinone moiety is particularly significant due to its known biological activities, including antibacterial and anticancer properties.

Table 1: Structural Components

ComponentDescription
Thiazolidinone RingContributes to biological activity
Indole MoietyAssociated with various pharmacological effects
Cyclopentyl GroupMay influence lipophilicity and receptor binding

Antimicrobial Activity

Research indicates that compounds similar to 2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide exhibit significant antimicrobial properties. Thiazolidinone derivatives have shown promising results against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluating various thiazolidinone derivatives found that some exhibited up to 91.66% inhibition against Staphylococcus aureus and Escherichia coli at specific concentrations. The presence of substituents on the phenyl ring enhanced the antibacterial activity significantly .

Antioxidant Activity

Antioxidant properties are another notable aspect of this compound's biological activity. Research has demonstrated that thiazolidinone derivatives can act as effective antioxidants, reducing oxidative stress in biological systems.

Table 2: Antioxidant Activity Comparison

CompoundInhibition Percentage (%)
2-(Chlorophenyl-imino)thiazolidin-4-one81.8
2-(Phenylimino)thiazolidin-4-one68.8

Anticancer Activity

The anticancer potential of thiazolidinones is well-documented. Compounds in this class have been shown to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

The mechanism by which this compound exerts its anticancer effects is believed to involve the modulation of specific signaling pathways related to cell proliferation and survival. For instance, studies indicate that certain thiazolidinone derivatives can inhibit kinase activity, which is crucial for cancer cell growth .

Research Findings

Recent literature highlights several studies focusing on the biological activities of thiazolidinones:

  • Antioxidant Studies : A review article summarized findings from multiple studies showing that thiazolidinones possess significant antioxidant properties through various assays (e.g., DPPH, ABTS) .
  • Antimicrobial Studies : Specific thiazolidinone derivatives were tested against a range of pathogens, revealing strong antibacterial effects comparable to standard antibiotics like ampicillin .
  • Anticancer Studies : Several derivatives demonstrated cytotoxic effects against different cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications .

Scientific Research Applications

Structural Characteristics

This compound features a combination of indole , thiazolidine , and thioxo moieties, contributing to its chemical reactivity and biological activity. The molecular formula is C24H23N3O3S2C_{24}H_{23}N_{3}O_{3}S_{2}, with a molecular weight of approximately 465.6g/mol465.6\,g/mol. The structural complexity allows for diverse interactions within biological systems.

Research indicates that compounds with similar structures exhibit significant biological activities, including:

Anticancer Properties

Studies have suggested that the compound may possess anticancer properties, potentially inhibiting the proliferation of cancer cells. For instance, related compounds have been shown to interfere with cancer cell signaling pathways, leading to reduced tumor growth in xenograft models.

Anti-inflammatory Effects

Molecular docking studies have indicated that this compound could act as an inhibitor of 5-lipoxygenase (5-LOX) , an enzyme involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

Compounds containing thiazolidine and thioxo functionalities often exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:

  • Formation of the thiazolidine ring.
  • Introduction of the cyclopentyl group.
  • Coupling with the indole derivative and acetamide functionalities.

These synthetic routes are optimized for yield and purity, often employing solvents such as dimethylformamide and catalysts like palladium on carbon.

Case Studies

Several case studies provide insights into the biological activity of similar compounds:

Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth by targeting specific signaling pathways involved in cancer progression.

Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens, suggesting a potential application in antibiotic development.

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